molecular formula C16H13ClFNO5S B6483609 methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate CAS No. 1291831-35-0

methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate

Cat. No.: B6483609
CAS No.: 1291831-35-0
M. Wt: 385.8 g/mol
InChI Key: SQBSFEYSJCYBOL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-3-carboxylate is a useful research compound. Its molecular formula is C16H13ClFNO5S and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.0186995 g/mol and the complexity rating of the compound is 627. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory and Analgesic Activities
Recent studies have highlighted the anti-inflammatory and analgesic properties of benzothiazine derivatives. For instance, methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate has demonstrated significant anti-inflammatory effects in animal models. The compound was shown to reduce edema and increase pain thresholds effectively, outperforming standard analgesics like Lornoxicam and Diclofenac in certain dosages .

Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. This interaction is crucial in managing conditions such as arthritis and other inflammatory diseases .

Synthesis and Structural Modifications

Synthetic Pathways
The synthesis of methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-3,4-dihydro-2H-benzothiazine derivatives often involves various chemical reactions including hydrolysis and condensation reactions. For example, the modification of the benzene moiety has been found to enhance analgesic properties significantly .

Characterization Techniques
Characterization of these compounds is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help in confirming the structure and purity of the synthesized products. The structural elucidation is essential for understanding the relationship between structure and biological activity .

Case Studies

Study Reference Findings Applications
Demonstrated moderate anti-inflammatory action in animal modelsPotential treatment for inflammatory diseases
Enhanced analgesic properties through structural modificationsDevelopment of new analgesics
Selective MAO-B inhibition for Parkinson's disease treatmentNeuroprotective strategies

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for prodrug activation in pharmaceutical contexts.

Reaction Conditions Outcome Yield/Notes
1M HCl, reflux, 6h Ester → Carboxylic acid~85% yield (analog data)
0.5M NaOH, RT, 12hEster → Carboxylate saltpH-dependent; steric hindrance may reduce yield

The hydroxyl group at position 4 may undergo dehydration under acidic conditions to form a conjugated enone system, though this is less likely due to the electron-withdrawing sulfone group stabilizing the hydroxyl .

Nucleophilic Substitution

The chloro substituent at position 6 can participate in nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-couplings, depending on activating groups.

Reaction Conditions Products
Suzuki coupling Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24hAryl/heteroaryl derivatives at position 6
Amination NH₃/MeOH, CuI, 100°C, sealed tube6-Amino derivative

The sulfone group at positions 1,1-dioxo enhances electron deficiency at position 6, facilitating NAS with strong nucleophiles (e.g., amines, thiols) .

Oxidation/Reduction

The hydroxyl group and sulfone moiety influence redox behavior:

Process Reagents Outcome
Oxidation of -OH PCC/CH₂Cl₂, RT, 3hKetone formation (limited by steric bulk)
Reduction of sulfone LiAlH₄, THF, 0°C → RT, 6hSulfide formation (theoretically possible)

Reduction of the sulfone group is uncommon in medicinal chemistry due to destabilization of the core structure .

Electrophilic Aromatic Substitution

The 2-fluorophenyl ring may undergo directed ortho-metalation (DoM) or Friedel-Crafts reactions, though fluorine’s electron-withdrawing nature reduces reactivity:

Reaction Conditions Site
NitrationHNO₃/H₂SO₄, 0°C, 2hMeta to fluorine (low yield)
Bromination Br₂/FeBr₃, 50°C, 6hOrtho/para to directing groups

Stability and Degradation Pathways

Key stability concerns under stress conditions:

Condition Degradation Pathway Identified Products
Photolysis (UV, 254 nm) C-O bond cleavage in esterCarboxylic acid + methanol
Thermal (100°C, 48h) Hydroxyl dehydration → ketoneConjugated enone

Pharmacological Modifications

Structural analogs highlight opportunities for bioactivity optimization:

  • Ester prodrugs : Hydrolyzed in vivo to active carboxylic acids .

  • Fluorophenyl modifications : Alter pharmacokinetics via para-substitution .

Properties

IUPAC Name

methyl 6-chloro-4-(2-fluorophenyl)-4-hydroxy-1,1-dioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO5S/c1-24-15(20)14-16(21,10-4-2-3-5-12(10)18)11-8-9(17)6-7-13(11)25(22,23)19-14/h2-8,14,19,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBSFEYSJCYBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C2=C(C=CC(=C2)Cl)S(=O)(=O)N1)(C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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